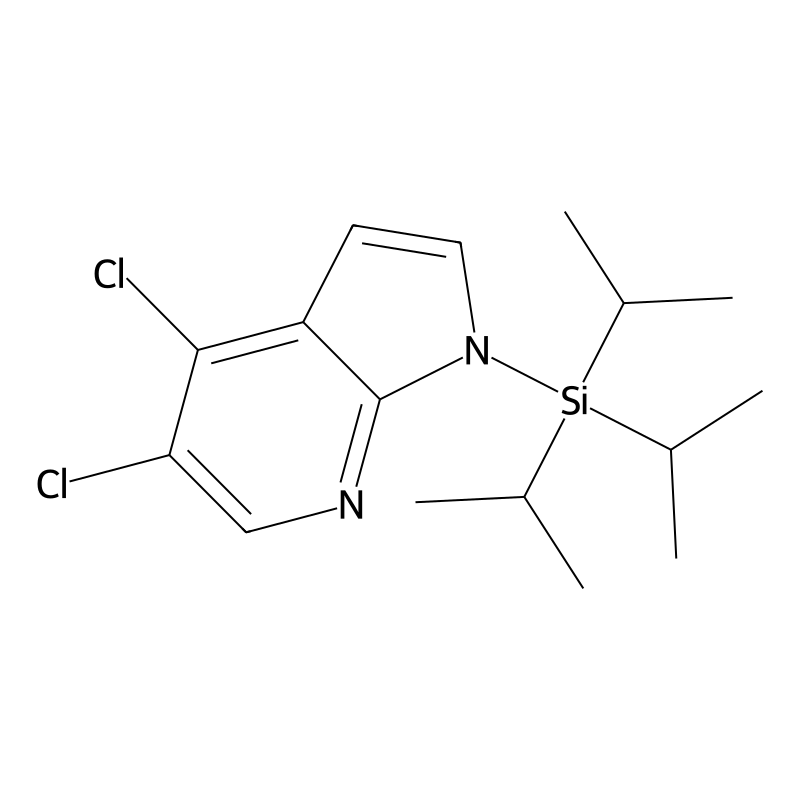4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential applications based on structure
The presence of the pyrrolo[2,3-b]pyridine core structure suggests potential applications in medicinal chemistry. This core unit is found in various biologically active molecules, including some anti-cancer agents. The dichloro substitution pattern on the pyrrolo ring and the triisopropylsilyl group might further modify the molecule's properties for specific research purposes.
Availability and research focus
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound characterized by the molecular formula and a molecular weight of 343.37 g/mol. It features a pyrrolo[2,3-b]pyridine core structure, which is modified with two chlorine atoms and a triisopropylsilyl group. This compound is notable for its solid state and is primarily used in research settings, particularly in the fields of medicinal chemistry and material science .
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing for the introduction of various functional groups.
- Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, making it useful for synthesizing complex organic molecules.
- Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, which can modify its electronic properties and reactivity .
While specific biological activity data for 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may be limited, compounds with similar structures often exhibit significant biological properties. These may include:
- Antimicrobial Activity: Many pyridine derivatives show efficacy against various bacterial and fungal strains.
- Anticancer Properties: Some related compounds have been investigated for their potential to inhibit cancer cell growth.
- Enzyme Inhibition: The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways .
The synthesis of 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
- Preparation of the Pyrrolo[2,3-b]pyridine Framework: This can be achieved through cyclization reactions involving appropriate precursors.
- Chlorination: The introduction of chlorine atoms at the 4 and 5 positions can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Silylation: The triisopropylsilyl group is introduced via silylation reactions using triisopropylsilyl chloride in the presence of a base like triethylamine .
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine finds applications primarily in:
- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its potential biological activities.
- Material Science: In the synthesis of novel materials with specific electronic or optical properties.
- Chemical Research: Used as a reagent or intermediate in various synthetic pathways to explore new
Interaction studies involving this compound are crucial to understanding its reactivity and potential biological effects. These studies may include:
- Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
- Metabolic Pathway Analysis: Investigating how the compound is metabolized within biological systems and its effects on metabolic processes.
- Toxicological Assessments: Understanding any potential adverse effects associated with exposure to this compound .
Several compounds share structural similarities with 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine at position 4 | Lacks the triisopropylsilyl group |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine at position 5 | Different halogen with potential different reactivity |
| 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | Chlorines at positions 4 and 6 | Additional chlorine may enhance biological activity |
The uniqueness of 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of halogenation and silylation, which may impart distinct physical and chemical properties compared to these similar compounds.







